

5-(Aminomethyl)quinolin-8-ol and its derivatives' biological activity

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Compound of Interest

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An In-depth Technical Guide to the Biological Activity of **5-(Aminomethyl)quinolin-8-ol** and its Derivatives

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Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent and diverse biological activities. This is largely attributed to its exceptional metal-chelating capabilities. This technical guide provides an in-depth exploration of **5-(aminomethyl)quinolin-8-ol**, a key derivative of the 8-HQ family, and its analogues. We will dissect its synthesis, multifaceted biological activities—including anticancer, antimicrobial, and neuroprotective properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to guide future research and development.

The 8-Hydroxyquinoline Core: A Foundation of Biological Versatility

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.^[1] This unique structure confers a remarkable ability to act as a bidentate chelating agent, forming stable complexes with a wide array of divalent and trivalent metal ions, such as copper (Cu^{2+}), iron (Fe^{3+}), and zinc (Zn^{2+}).^[2] The biological significance of

this chelation is profound; by sequestering metal ions essential for the function of various enzymes and cellular processes, 8-HQ derivatives can disrupt the homeostasis of pathogenic organisms and cancer cells.[3][4] This fundamental property is the primary driver behind the broad spectrum of activities observed in this class of compounds, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[1][4][5] The aminomethyl modification at the 5-position further enhances these properties, creating a potent pharmacophore for targeted therapeutic development.

Synthesis of 5-(Aminomethyl)quinolin-8-ol Derivatives

The introduction of an aminomethyl group onto the 8-hydroxyquinoline scaffold is most commonly achieved through aminomethylation techniques like the Mannich or Betti reactions. These methods offer a versatile and efficient route to a wide range of derivatives.

General Synthetic Approach: The Mannich Reaction

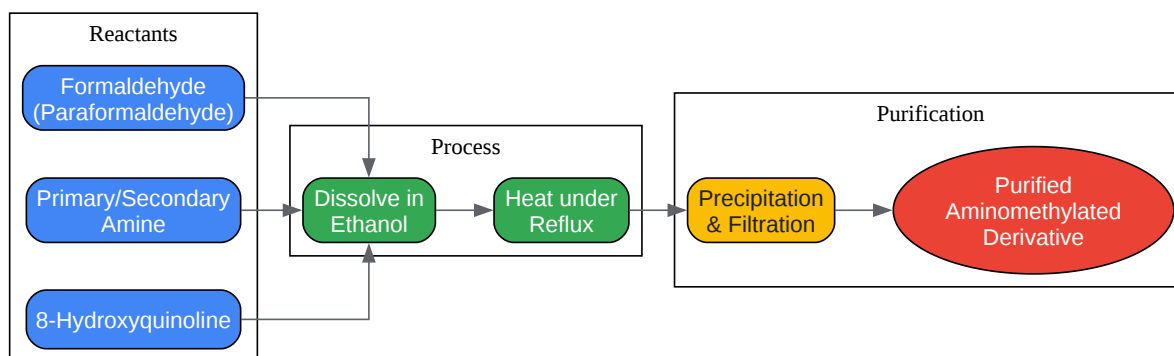
The Mannich reaction is a cornerstone for synthesizing these compounds. It involves the aminoalkylation of the acidic proton at the C-7 position of the 8-hydroxyquinoline ring (or C-5 for some precursors) using formaldehyde (or its equivalent, paraformaldehyde) and a primary or secondary amine.[6]

Generalized Protocol for Mannich-type Synthesis of 7-(Aminomethyl)-8-hydroxyquinoline Derivatives:

- **Reactant Preparation:** Dissolve equimolar amounts of 8-hydroxyquinoline, the desired amine (e.g., dimethylamine, phenylamine), and paraformaldehyde in a suitable solvent, typically ethanol.[6]
- **Reaction:** Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for initial condensation.
- **Reflux:** Heat the reaction mixture to reflux for several hours (e.g., 2-3 hours) to drive the reaction to completion.[6]
- **Isolation:** Upon cooling, the product often precipitates out of the solution.

- Purification: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., ethanol, H₂O), and dried to yield the final product.[7]

This approach allows for the creation of a diverse library of derivatives by simply varying the amine component, enabling extensive structure-activity relationship (SAR) studies.[8]



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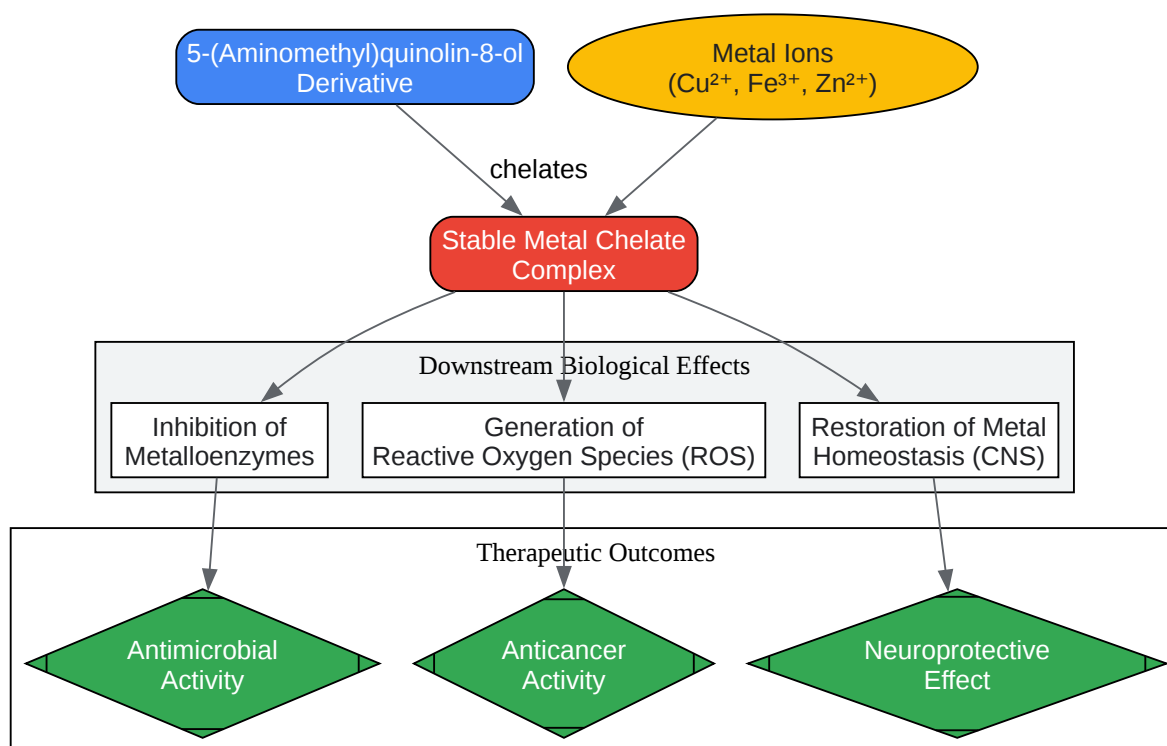
Caption: Generalized workflow for the synthesis of aminomethylated 8-hydroxyquinoline derivatives via the Mannich reaction.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning the biological activity of **5-(aminomethyl)quinolin-8-ol** and its derivatives is their ability to chelate metal ions.[3][4] Many essential enzymes in both mammalian cells and microbes rely on metal cofactors for their catalytic activity. By binding these ions, 8-HQ derivatives disrupt numerous vital cellular pathways.

- Disruption of Microbial Metabolism: In bacteria and fungi, the sequestration of iron and copper inhibits enzymes involved in respiration and replication, leading to a potent antimicrobial effect.[2] For instance, 8-HQ has been shown to kill *Mycobacterium tuberculosis* in a copper-dependent manner.[9]

- **Induction of Apoptosis in Cancer Cells:** In cancer cells, the formation of 8-HQ-metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and triggering programmed cell death (apoptosis).[3] Furthermore, chelation can inhibit metalloproteins crucial for tumor growth and proliferation.
- **Restoration of Metal Homeostasis:** In neurodegenerative diseases like Alzheimer's, metal ion dysregulation contributes to oxidative damage and protein aggregation.[4][10] Lipophilic 8-HQ derivatives can cross the blood-brain barrier, sequester excess metal ions, and potentially restore metal homeostasis, thereby exerting a neuroprotective effect.[10]



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Caption: The central role of metal ion chelation in the diverse biological activities of 8-HQ derivatives.

Key Biological Activities and Applications

Anticancer Activity

Derivatives of aminomethylated quinolin-8-ols exhibit significant cytotoxicity against a range of cancer cell lines. This has positioned them as promising candidates for oncological drug development.

The anticancer effect is often linked to the induction of apoptosis.[3] Studies have shown that these compounds can inhibit key regulators of cell survival. For instance, certain 7-((substituted-amino)methyl)quinolin-8-ol derivatives have been designed to inhibit the mouse double minute 2 (MDM2) and 4 (MDM4) proteins, which are critical negative regulators of the p53 tumor suppressor protein.[8]

Table 1: Representative Anticancer Activity Data

Compound/Derivative	Cancer Cell Line	Activity Metric	Result	Reference
5-Amino-8-hydroxyquinoline (5A8Q)	HeLa (Cervical Cancer)	Cell Viability	Significant decrease	[11]
5-Amino-8-hydroxyquinoline (5A8Q)	MCF-7 (Breast Cancer)	Cell Viability	Significant decrease	[11]
Clioquinol (an 8-HQ derivative)	Prostate Cancer	Proteasome Inhibition	Potent activity	[4]

| MMRI62* | Leukemic Cell Lines | Apoptosis Induction | Cellular growth inhibition |[8] |

*MMRI62 is 7-((2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Antimicrobial (Antibacterial & Antifungal) Activity

The 8-HQ scaffold is a well-established antimicrobial agent.^[12] The aminomethyl modification can further enhance this activity. These compounds demonstrate broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.^[13] The mechanism is primarily through metal chelation, which deprives microbes of essential nutrients required for growth and enzyme function.^{[2][13]}

Table 2: Representative Antimicrobial Activity Data

Compound/Derivative	Target Organism	Activity Metric	Result	Reference
8-Hydroxyquinoline	Staphylococcus aureus	Antibacterial	Active	
8-Hydroxyquinoline	Escherichia coli	Antibacterial	Active	
7-Morpholinomethyl-8-hydroxyquinoline	Micrococcus flavus	MIC	3.9 µg/ml	[13]
5-Amino-8-hydroxyquinoline Mats	S. aureus & E. coli	Antibacterial	Good efficacy	[11]
5-Amino-8-hydroxyquinoline Mats	C. albicans	Antifungal	Good efficacy	[11]

| 8-Hydroxyquinoline Derivatives | Botrytis cinerea | Antifungal | Active | |

Neuroprotective Activity

The role of metal ions in neurodegenerative diseases is a critical area of research. An imbalance of metals like copper and zinc in the brain is linked to the aggregation of amyloid-beta plaques in Alzheimer's disease.^[4] 8-HQ derivatives, due to their lipophilic nature and metal chelating ability, are being investigated as therapeutic agents to counteract this.^{[4][10]}

They can act as "metal chaperones," binding to excess metals in plaque-rich areas and redistributing them to depleted regions, thereby restoring homeostasis and protecting neurons from oxidative damage.[10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To assess the anticancer potential of newly synthesized **5-(aminomethyl)quinolin-8-ol** derivatives, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line.

Materials:

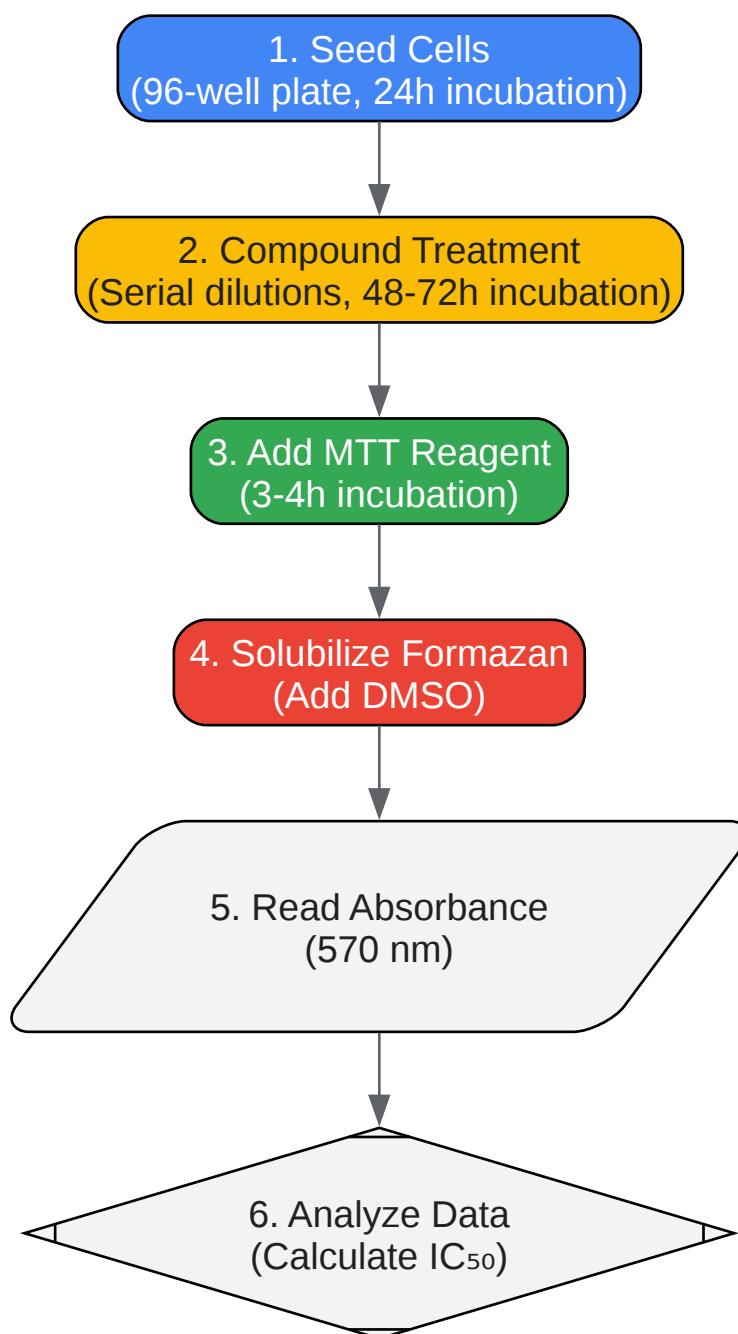
- Cancer cell line (e.g., HeLa, MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader (570 nm)

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere

to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the test compound in growth medium from a concentrated stock solution (in DMSO). Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 μ L of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).



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Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

5-(Aminomethyl)quinolin-8-ol and its derivatives represent a highly versatile and potent class of bioactive compounds. Their efficacy stems from the fundamental metal-chelating property of the 8-hydroxyquinoline core, which is tunable through synthetic modifications. The robust

anticancer, antimicrobial, and potential neuroprotective activities make them compelling lead structures for modern drug discovery programs.

Future research should focus on:

- **Selective Targeting:** Synthesizing derivatives with enhanced selectivity for specific microbial or cancer-associated metalloenzymes to reduce off-target effects.
- **Mechanism Elucidation:** Moving beyond chelation to fully understand the downstream signaling pathways these compounds modulate, particularly in the context of apoptosis and neuroinflammation.
- **In Vivo Studies:** Translating the promising in vitro results into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address critical unmet needs in oncology, infectious diseases, and neurology.

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